molecular formula C20H33BO3 B1342421 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 251566-01-5

2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1342421
CAS No.: 251566-01-5
M. Wt: 332.3 g/mol
InChI Key: ZFBGPHMLWLSONG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-(2-Ethyl-hexyloxy)-phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is employed in the study of boron-containing compounds’ biological activities.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group forms a transient complex with the palladium catalyst, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its ethyl-hexyloxy substituent, which imparts distinct physical and chemical properties. This substituent enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

2-[4-(2-ethylhexoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33BO3/c1-7-9-10-16(8-2)15-22-18-13-11-17(12-14-18)21-23-19(3,4)20(5,6)24-21/h11-14,16H,7-10,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBGPHMLWLSONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609019
Record name 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251566-01-5
Record name 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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